molecular formula C7H3BrClNO2S B2842234 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione CAS No. 2247204-73-3

5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B2842234
CAS No.: 2247204-73-3
M. Wt: 280.52
InChI Key: YSXAWVALGREKAY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1λ⁶,2-benzothiazole-1,1-dione is a halogenated benzothiazole derivative featuring a sulfone functional group (1,1-dione). Its molecular formula is C₇H₃BrClNO₂S, with a molecular weight of 297.53 g/mol (calculated). Key identifiers include:

  • CAS Number: 1240605-76-8
  • MDL Number: MFCD30183421 .

Structurally, the compound consists of a benzothiazole core substituted with bromine at position 5, chlorine at position 3, and two sulfonyl oxygen atoms.

Properties

IUPAC Name

5-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXAWVALGREKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 5-bromo-2-chlorobenzenesulfonyl chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analog: 6-Chloro-7-Methyl-3-[2-(5-Bromo-2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine

Key Differences :

Core Heterocycle :

  • The target compound has a benzothiazole core, whereas the analog features a benzodithiazine ring (containing two sulfur atoms in the heterocycle) .
  • The sulfone groups in the analog are part of a fused 1,4,2-benzodithiazine system, while the target compound’s sulfone is directly attached to the benzothiazole.

Substituents: Both compounds share a 5-bromo substituent, but the analog includes a 2-hydroxybenzylidene group and a methylhydrazino side chain, absent in the target compound . The target compound’s 3-chloro substituent contrasts with the analog’s 6-chloro and 7-methyl groups.

Spectral Properties :

  • IR Spectroscopy : The analog shows a strong C=N stretch at 1610 cm⁻¹ and sulfone vibrations at 1335, 1315, and 1160 cm⁻¹ . Similar sulfone peaks are expected in the target compound but with slight shifts due to differences in electron-withdrawing substituents.
  • ¹H-NMR : The analog’s aromatic protons resonate between δ 6.94–8.35 ppm , influenced by bromine and chlorine substituents. The target compound’s protons would likely exhibit upfield/downfield shifts depending on the electronic environment of the benzothiazole ring.

Thermal Stability :

  • The analog decomposes at 330–331°C , suggesting high thermal stability typical of sulfone-containing heterocycles . Comparable stability is anticipated for the target compound.

Halogenated Benzothiazole Derivatives

  • Electrophilic Reactivity: The 3-chloro substituent in the target compound likely enhances electrophilic substitution at the 5-position (bromine’s meta-directing effect), contrasting with non-halogenated analogs.
  • Solubility: Halogens (Br, Cl) and sulfone groups reduce solubility in non-polar solvents, a trend observed in related compounds .

Data Tables

Table 1: Structural and Spectral Comparison

Property 5-Bromo-3-Chloro-1λ⁶,2-Benzothiazole-1,1-Dione 6-Chloro-7-Methyl-Benzodithiazine Analog
Core Structure Benzothiazole Benzodithiazine
Molecular Weight (g/mol) 297.53 474.37
Key Substituents 5-Br, 3-Cl 5-Br, 6-Cl, 7-CH₃, 2-OH
IR Sulfone Peaks (cm⁻¹) ~1330–1160 (expected) 1335, 1315, 1160
Thermal Decomposition (°C) Not reported 330–331

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